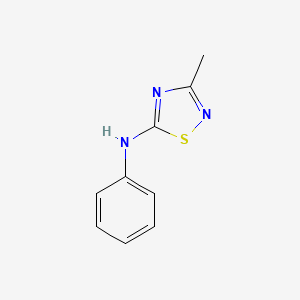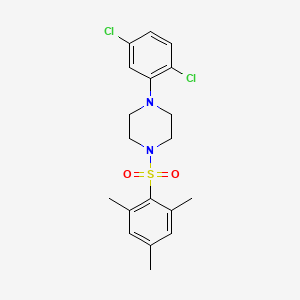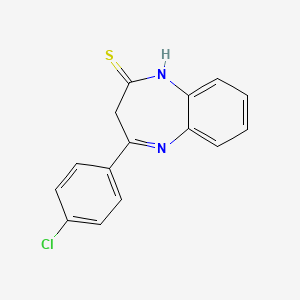
4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione, commonly referred to as 4-CPBT, is an organic compound with a variety of applications in scientific research. This compound belongs to the benzodiazepine class of drugs, and its structure is characterized by a fused benzene ring and a diazepine ring. 4-CPBT is a useful tool for scientists due to its wide range of applications, including synthesis, research, and mechanism of action.
作用机制
The mechanism of action of 4-CPBT is similar to that of other benzodiazepines. 4-CPBT binds to the benzodiazepine receptor, which is located on the surface of neurons in the central nervous system. This binding activates the receptor, resulting in the release of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter, which reduces the activity of neurons and has a calming effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPBT are dependent on the concentration of the compound. At low concentrations, 4-CPBT has a sedative effect, resulting in relaxation and drowsiness. At higher concentrations, 4-CPBT has an anxiolytic effect, reducing anxiety and fear. Additionally, 4-CPBT has been shown to have anticonvulsant, muscle relaxant, and anticonvulsant effects.
实验室实验的优点和局限性
The advantages of using 4-CPBT in lab experiments include its low cost, high purity, and easy availability. Additionally, 4-CPBT is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-CPBT in lab experiments. For example, 4-CPBT is a relatively weak compound, and its effects may not be as pronounced as those of other benzodiazepines. Additionally, 4-CPBT has a relatively short half-life, so it may not be suitable for long-term experiments.
未来方向
The potential future directions for 4-CPBT include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of 4-CPBT and its potential applications in the pharmaceutical industry could be beneficial. Finally, further research into the potential toxicity of 4-CPBT and its long-term effects could help to ensure its safe use in laboratory experiments.
合成方法
4-CPBT can be synthesized from a variety of starting materials. The most common method is the reaction of 4-chlorophenol with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium hydroxide. This reaction produces the desired product in high yields. Other methods for the synthesis of 4-CPBT include the reaction of 4-chlorophenol with 1,3-dichloro-5,5-dimethylhydantoin in the presence of potassium hydroxide, as well as the reaction of 4-chlorophenol with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium hydroxide and acetic acid.
科学研究应用
4-CPBT has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals and other compounds, including benzodiazepines, barbiturates, and other benzodiazepine derivatives. It has also been used to study the mechanism of action of benzodiazepines, as well as to study the biochemical and physiological effects of these compounds. Additionally, 4-CPBT has been used as a model compound to study the effects of different environmental conditions on the structure and stability of benzodiazepines.
属性
IUPAC Name |
4-(4-chlorophenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJVQYNIAKXARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4-dioxan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B6429694.png)
![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)
![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)
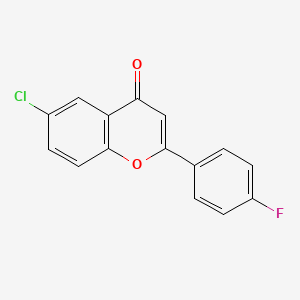
![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)
![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)
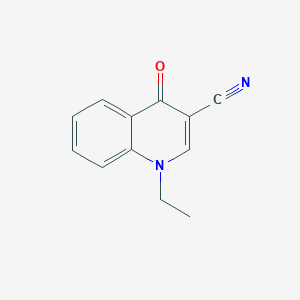
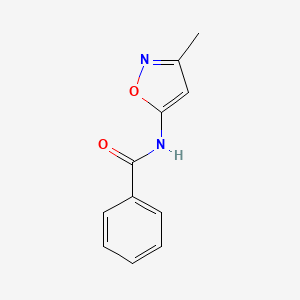
![2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6429756.png)
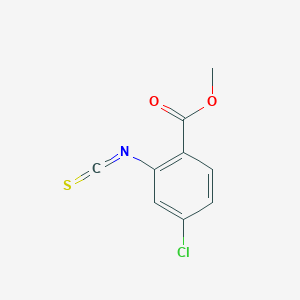
![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
